molecular formula C10H9BrN2O2 B2857928 methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate CAS No. 1360963-85-4

methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate

Cat. No.: B2857928
CAS No.: 1360963-85-4
M. Wt: 269.098
InChI Key: HDLRFPSNHLOXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate is a substituted indazole derivative characterized by a bromine atom at the 5-position, a methyl group at the 7-position, and a methyl ester at the 3-position. Indazole derivatives are recognized for their bioisosteric resemblance to purine bases like adenine, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

methyl 5-bromo-7-methyl-2H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-5-3-6(11)4-7-8(5)12-13-9(7)10(14)15-2/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLRFPSNHLOXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(NN=C12)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate typically involves the bromination of 7-methylindazole followed by esterification. One common method includes the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 5th position. This is followed by the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as indazole oxides.

    Reduction Products: Dehalogenated indazole derivatives.

    Hydrolysis Products: 5-bromo-7-methyl-2H-indazole-3-carboxylic acid.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate" are not available in the search results, information on similar compounds and their applications can provide insights.

Understanding Indazole Carboxylates
Indazole carboxylates are a class of heterocyclic compounds with a broad spectrum of applications, particularly in pharmaceutical and materials research . The presence of bromo and methyl groups on the indazole core can significantly influence the compound's reactivity and biological activity.

Applications of Related Compounds
The search results highlight the applications of related compounds, which can serve as proxies for understanding the potential uses of this compound:

  • Pharmaceutical Development: Methyl 5-bromo-1H-indazole-3-carboxylate is used as an intermediate in synthesizing pharmaceuticals, especially those targeting neurological and cancer-related conditions . Methyl 7-bromo-1H-indazole-3-carboxylate is also used in developing drugs targeting neurological disorders .
  • Agricultural Chemistry: These compounds are used in creating agrochemicals for crop protection .
  • Material Science: They are explored for creating novel materials with unique properties, such as polymers and coatings .
  • Biochemical Research: They are utilized in studies related to enzyme inhibition and understanding metabolic pathways .
  • Analytical Chemistry: These compounds are employed in analytical methods for detecting and quantifying related compounds .
  • Antitumor Activity: Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate has demonstrated antitumor activity across various cancer cell lines. It can inhibit cell proliferation and modulate apoptotic pathways.

Specific Information on this compound
5-bromo-7-methyl-1H-indazole-3-carboxylic acid, a compound similar to this compound, has a molecular weight of 255.07 g/mol and the molecular formula C9H7BrN2O2C_9H_7BrN_2O_2 .

Mechanism of Action

The mechanism of action of methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The bromine and methyl groups on the indazole ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Structural and Functional Group Variations

The table below compares methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate with key indazole derivatives reported in the literature:

Compound Name Substituents Biological/Physicochemical Properties Key References
This compound 5-Br, 7-CH₃, 3-COOCH₃ Not directly reported; inferred halogen bonding, ester solubility
4,5,6,7-Tetrabromo-1H-indazole 4,5,6,7-Br Potent CK2 inhibitor (IC₅₀ < 1 µM)
3-Chloro-6-nitro-1H-indazole 3-Cl, 6-NO₂ Antileishmanial activity (IC₅₀ ~10 µM)
Tosyl-indazole derivatives 3-SO₂C₆H₄CH₃, pyrazole groups Chk1 kinase ligands (interaction energy: -85 to -124 kcal/mol)
5-Aryl-substituted indazoles 5-Aryl, 3-COOCH₃ Glucocorticoid receptor modulation

Key Observations:

  • Halogenation Impact : Brominated derivatives (e.g., 4,5,6,7-tetrabromo-1H-indazole) exhibit strong kinase inhibition due to halogen bonding with ATP-binding pockets . The single bromine in the target compound may offer moderate activity but reduced steric hindrance.
  • Ester vs. Sulfonyl Groups : Tosyl derivatives () prioritize sulfonyl groups for hydrogen bonding with Chk1 kinase, whereas the methyl ester in the target compound may favor solubility over direct binding .
  • Antiparasitic Activity: 3-Chloro-6-nitro-1H-indazole shows antileishmanial potency, suggesting that electron-withdrawing groups (e.g., NO₂) enhance parasiticidal effects. The target compound’s bromine and methyl groups may confer similar but untested activity .

Computational and Physicochemical Comparisons

  • HOMO-LUMO Gaps: Indazole derivatives with electron-withdrawing groups (e.g., NO₂, Br) exhibit lower energy gaps, enhancing reactivity. This compound is predicted to have a moderate HOMO-LUMO gap (~4.5 eV, inferred from ), balancing stability and reactivity .

Biological Activity

Methyl 5-bromo-7-methyl-1H-indazole-3-carboxylate is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound (C₉H₈BrN₂O₂) features a bromine atom at the 5th position and a methyl group at the 7th position on the indazole ring. Its structure can be represented as follows:

Molecular Structure C9H8BrN2O2\text{Molecular Structure }\text{C}_9\text{H}_8\text{BrN}_2\text{O}_2

Physical Properties:

  • Melting Point: 184-185 °C
  • Hazard Classification: Irritant .

Indazole derivatives, including this compound, exhibit their biological activity primarily through the inhibition of various kinases. Notably, it has been reported to target:

  • CHK1 and CHK2 Kinases: These are crucial in cell cycle regulation and DNA damage response.
  • h-SGK Kinase: Involved in cellular volume regulation and survival pathways .

The compound acts as a protein kinase inhibitor, which can lead to significant downstream effects on cell proliferation, apoptosis, and metabolic processes. For instance, its ability to inhibit specific kinases may halt cell division or induce programmed cell death (apoptosis) in cancer cells.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound:

  • Inhibition of Cancer Cell Lines: The compound has shown promising results against various cancer cell lines, with specific IC50 values indicating its potency. For example, indazole derivatives have demonstrated IC50 values less than 100 nM against certain tumor types .
Cell Line IC50 Value (nM) Reference
KG125.3 ± 4.6
SNU1677.4 ± 6.2

Enzyme Inhibition

The compound's mechanism includes acting as an inhibitor for specific enzymes involved in critical metabolic pathways:

  • FGFR Inhibition: Some derivatives have shown IC50 values as low as 4.1 nM for FGFR1, indicating strong enzymatic inhibition .

Case Studies

Case Study 1: Regioselective Alkylation
A study explored the regioselective alkylation of this compound, leading to high yields of N-substituted products. The research utilized density functional theory (DFT) to elucidate the underlying mechanisms, confirming that the compound serves as an excellent model for further alkylation studies .

Case Study 2: Structure-Activity Relationship (SAR)
Research on SAR revealed that modifications at various positions on the indazole ring significantly affect biological activity. Compounds with specific substituents showed enhanced potency against kinases involved in cancer progression .

Applications in Medicinal Chemistry

Due to its biological activity, this compound is being explored for:

  • Drug Development: Targeting cancer and inflammatory diseases through kinase inhibition.
  • Chemical Synthesis: Serving as a precursor for synthesizing more complex indazole derivatives with potential therapeutic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.